Methyl (4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)acetate
Description
METHYL 2-[4-(4-CYCLOHEXYLBENZENESULFONAMIDO)PHENOXY]ACETATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclohexylbenzenesulfonamido group attached to a phenoxy acetate moiety, making it a subject of interest in synthetic chemistry and material science.
Properties
Molecular Formula |
C21H25NO5S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
methyl 2-[4-[(4-cyclohexylphenyl)sulfonylamino]phenoxy]acetate |
InChI |
InChI=1S/C21H25NO5S/c1-26-21(23)15-27-19-11-9-18(10-12-19)22-28(24,25)20-13-7-17(8-14-20)16-5-3-2-4-6-16/h7-14,16,22H,2-6,15H2,1H3 |
InChI Key |
ROORAKWIEMCAMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-(4-CYCLOHEXYLBENZENESULFONAMIDO)PHENOXY]ACETATE typically involves a multi-step process. One common method includes the reaction of 4-cyclohexylbenzenesulfonyl chloride with 4-hydroxyphenoxyacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-(4-CYCLOHEXYLBENZENESULFONAMIDO)PHENOXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamido group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy acetates.
Scientific Research Applications
METHYL 2-[4-(4-CYCLOHEXYLBENZENESULFONAMIDO)PHENOXY]ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of METHYL 2-[4-(4-CYCLOHEXYLBENZENESULFONAMIDO)PHENOXY]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active sites, while the phenoxy acetate moiety can interact with hydrophobic pockets, leading to inhibition or activation of biological pathways. These interactions are crucial for its bioactivity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-[4-(4-BENZENESULFONAMIDO)PHENOXY]ACETATE
- METHYL 2-[4-(4-CYCLOHEXYLBENZENESULFONYL)PHENOXY]ACETATE
Uniqueness
METHYL 2-[4-(4-CYCLOHEXYLBENZENESULFONAMIDO)PHENOXY]ACETATE is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
